molecular formula C13H19F3N2O3 B12281996 Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B12281996
M. Wt: 308.30 g/mol
InChI Key: OSEBHMPQLPAGFK-VGMNWLOBSA-N
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Description

Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a trifluoroacetamido group, and a 7-azabicyclo[2.2.1]heptane core. The trifluoroacetamido group introduces fluorine atoms into the molecule, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps:

    Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the trifluoroacetamido group: This step involves the reaction of the bicyclic core with trifluoroacetic anhydride or trifluoroacetamide in the presence of a base to introduce the trifluoroacetamido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoroacetamido group, potentially converting it to an amine.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced trifluoroacetamido groups.

    Substitution: Substituted products with different nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibitors and receptor ligands.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is largely dependent on its interaction with specific molecular targets. The trifluoroacetamido group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bicyclic core provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure but lacks the trifluoroacetamido group.

    Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a bromine atom instead of the trifluoroacetamido group.

Uniqueness

The presence of the trifluoroacetamido group in tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate introduces unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of bioactive molecules and specialty chemicals.

Properties

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl (1S,2S,4R)-2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8+,9+/m1/s1

InChI Key

OSEBHMPQLPAGFK-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F

Origin of Product

United States

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